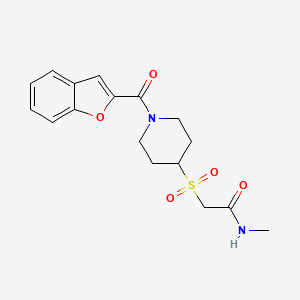

2-((1-(benzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Description

2-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic organic compound featuring a benzofuran-2-carbonyl group linked to a piperidin-4-yl ring, which is further sulfonylated and conjugated to an N-methylacetamide moiety. Although direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with compounds known for antibacterial, analgesic, or receptor-binding activities .

Synthesis of such derivatives typically involves multi-step reactions, including nucleophilic substitutions (e.g., tosylation/azidation in ) or coupling reactions (e.g., piperazine-acetamide coupling in ). Characterization via NMR, IR, and mass spectrometry is standard, as seen in structurally related compounds .

Properties

IUPAC Name |

2-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]sulfonyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c1-18-16(20)11-25(22,23)13-6-8-19(9-7-13)17(21)15-10-12-4-2-3-5-14(12)24-15/h2-5,10,13H,6-9,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDGNEUKXMOWFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(benzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of benzofuran-2-carbonyl chloride. This intermediate can be reacted with piperidine-4-sulfonyl chloride in the presence of a base such as triethylamine to form the corresponding piperidine derivative. Subsequent acylation with N-methylacetamide completes the synthesis.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, high-throughput screening of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as a leaving group in displacement reactions:

-

Mechanistic Insight : SN2 pathway favored due to steric hindrance from the piperidine ring.

Hydrolysis Reactions

The acetamide and sulfonyl groups undergo hydrolysis under acidic/basic conditions:

| Reaction Site | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Acetamide | 6M HCl, 100°C, 4 h | 2-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)acetic acid | Complete hydrolysis | |

| Sulfonyl group | NaOH (aq.), 80°C, 8 h | Piperidin-4-yl sulfonic acid derivative | Partial decomposition observed |

-

Stability : The sulfonyl group is resistant to hydrolysis below pH 10.

Reduction and Oxidation Reactions

Electrophilic Aromatic Substitution on Benzofuran

The electron-rich benzofuran moiety undergoes halogenation and nitration:

| Reaction | Reagents/Conditions | Position | Product | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C | C5 of benzofuran | 5-Bromo derivative | |

| Nitration | HNO₃/H₂SO₄, 0°C | C6 of benzofuran | 6-Nitro derivative |

-

Regioselectivity : Directed by the electron-donating carbonyl group.

Stability and Reactivity Under Various Conditions

| Condition | Effect | Data | Reference |

|---|---|---|---|

| Aqueous acid (pH 2) | Slow hydrolysis of acetamide | t₁/₂ = 48 h at 25°C | |

| Aqueous base (pH 12) | Rapid sulfonyl group cleavage | t₁/₂ = 2 h at 25°C | |

| UV light (254 nm) | Degradation of benzofuran ring | 30% decomposition in 24 h |

Key Research Findings

Scientific Research Applications

Structural Characteristics

The compound features a benzofuran moiety linked to a piperidine ring through a sulfonyl group, which is further connected to an acetamide. This unique structure contributes to its interactions with biological targets, influencing its pharmacological properties.

- Molecular Formula : C₁₈H₃₁N₃O₃S

- Molecular Weight : 357.53 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activity . Preliminary studies have shown effectiveness against various strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve the modulation of specific enzymes and biological pathways.

Anticancer Potential

Studies involving cancer cell lines suggest that this compound may induce apoptosis in certain cancer cells. This highlights its potential as an anticancer agent , warranting further investigation into its efficacy and mechanisms of action.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Antibacterial Activity : In vitro tests demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5–20 µg/mL, indicating effectiveness comparable to existing antibiotics.

- Antifungal Activity : The compound also showed promising antifungal activity against common fungal pathogens, suggesting potential development as an antifungal agent.

- Cytotoxicity Studies : Research indicated that the compound might induce apoptosis in specific cancer cell lines, showcasing its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism by which 2-((1-(benzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide exerts its effects involves interaction with specific molecular targets. The benzofuran ring system is known to bind to various enzymes and receptors, leading to the inhibition of their activity. The exact molecular pathways involved depend on the specific biological context, but generally, the compound interferes with cellular processes such as protein synthesis and cell signaling.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Table 1: Key Structural Differences Among Analogs

Key Observations :

- Unlike W-18/W-15, which are 2-piperidinylidene derivatives, the target’s piperidin-4-yl sulfonyl group may confer different conformational stability and binding modes .

- The N-methylacetamide in the target compound is structurally simpler than the thio-linked acetamide in 8g or the benzothiazole-conjugated acetamide in BZ-IV, possibly influencing metabolic stability .

Key Observations :

Table 3: Bioactivity of Analogs

Key Observations :

- The sulfonamide group in the target compound is a common feature in antibacterial agents (e.g., 8g), suggesting possible Gram-negative activity .

- The benzofuran core may confer antioxidant or anti-inflammatory properties, as seen in other benzofuran derivatives .

- Further pharmacological testing is required to confirm activity, particularly against opioid receptors (given structural parallels to W-18/W-15) or bacterial strains .

Biological Activity

2-((1-(benzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a benzofuran moiety, a piperidine ring, and a sulfonamide group. This combination of functional groups suggests potential biological activities, particularly in the fields of oncology and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 364.4 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₅S |

| Molecular Weight | 364.4 g/mol |

| CAS Number | 1788560-92-8 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzofuran moiety is known to bind to enzymes and receptors, potentially inhibiting their activity. The piperidine and sulfonyl groups enhance the compound's binding affinity, contributing to its specificity in biological systems.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. In vitro studies demonstrated that certain derivatives induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma) with IC50 values in the nanomolar range .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Benzofuran Derivative II | MCF-7 | 52.75 | CDK2 inhibition, cell cycle arrest |

| Compound 8 | HeLa | - | Induces apoptosis, G1/S phase arrest |

| Piperazine-Benzofuran | Panc-1 | - | ROS production, kinase inhibition |

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It may interact with various kinases involved in cancer progression and other diseases. The sulfonamide group is known for its ability to form hydrogen bonds with active site residues in enzymes, thereby inhibiting their function .

Case Studies

In a recent study focusing on the synthesis and biological evaluation of benzofuran derivatives, it was found that specific modifications to the benzofuran structure significantly enhanced anticancer activity against pancreatic cancer cell lines (Panc-1). The study highlighted how structural variations could lead to different biological outcomes, emphasizing the importance of chemical design in drug development .

Q & A

Q. What are the standard synthetic routes for preparing 2-((1-(benzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide?

Methodological Answer: The synthesis typically involves sequential functionalization of the piperidine core. A plausible route includes:

Benzofuran-2-carbonyl chloride preparation : React benzofuran-2-carboxylic acid with thionyl chloride or oxalyl chloride.

Piperidine acylation : Couple the benzofuran carbonyl group to piperidin-4-amine via nucleophilic acyl substitution.

Sulfonylation : Treat the intermediate with sulfonylating agents (e.g., sulfonic anhydrides) at the piperidine nitrogen.

Acetamide formation : React the sulfonylated piperidine with methylamine and acetyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions.

Purification involves column chromatography and recrystallization, with characterization by , IR, and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

- : Focus on peaks for the benzofuran aromatic protons (δ 6.8–7.8 ppm), piperidine CH groups (δ 1.5–3.0 ppm), and the sulfonyl/acetamide carbonyl (δ 165–175 ppm).

- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1150–1350 cm) and acetamide (N–H bend at ~1550 cm; C=O at ~1650 cm).

- Mass Spectrometry : Validate molecular weight via ESI-MS or EI-MS, prioritizing the molecular ion peak and fragmentation patterns of the sulfonyl and benzofuran moieties .

Q. How can researchers design an initial bioactivity screening protocol for this compound?

Methodological Answer:

- In vitro assays : Use Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacterial strains in broth microdilution assays (CLSI guidelines). Monitor optical density (OD) to assess growth inhibition .

- Enzyme inhibition studies : Test against target enzymes (e.g., acetylcholinesterase or kinases) using fluorogenic substrates. IC values can be calculated via dose-response curves.

- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. How can structural modifications to the sulfonyl or benzofuran groups enhance bioactivity, and what computational tools support this optimization?

Methodological Answer:

- Sulfonyl group variations : Replace with trifluoromethanesulfonyl or tosyl groups to modulate electron-withdrawing effects. Assess via molecular docking (AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase).

- Benzofuran substitutions : Introduce electron-donating (e.g., –OCH) or halogen groups (e.g., –Cl) to improve binding affinity. Use DFT calculations (Gaussian 09) to predict electronic effects on reactivity .

- SAR studies : Correlate logP values (calculated via ChemAxon) with antibacterial activity to optimize hydrophobicity .

Q. How should researchers address contradictions in bioactivity data across different studies?

Methodological Answer:

- Control standardization : Ensure consistent bacterial strain sources (e.g., ATCC) and culture conditions (e.g., Mueller-Hinton broth).

- Data normalization : Express inhibition zones or MICs relative to positive controls (e.g., ciprofloxacin).

- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. water) and assay temperature .

Q. What strategies resolve challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent screening : Test slow evaporation in ethanol/water mixtures or DMSO/hexane diffusion.

- Temperature gradients : Use a thermal cycler to gradually lower temperature from 40°C to 4°C.

- Co-crystallization : Add small-molecule additives (e.g., triethylamine) to stabilize sulfonyl interactions. Validate crystal packing via Mercury software .

Q. How can researchers differentiate between off-target effects and true mechanistic activity in cellular assays?

Methodological Answer:

- Proteome profiling : Use affinity chromatography with immobilized compound to capture binding partners, followed by LC-MS/MS identification.

- CRISPR-Cas9 knockouts : Target putative receptors (e.g., GPCRs) in cell lines to confirm activity loss.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to rule out nonspecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.